ITX3

Descripción general

Descripción

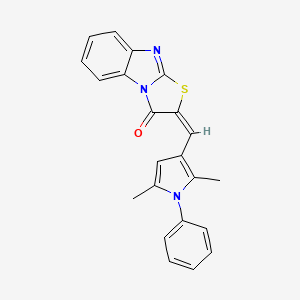

ITX3: es un compuesto químico conocido por su función como inhibidor específico del dominio de factor de intercambio de nucleótidos de guanina N-terminal de Trio. El compuesto se identifica por su nombre químico, 2-[(2,5-Dimetil-1-fenil-1H-pirrol-3-il)metileno]-tiazolo[3,2-a]benzimidazol-3(2H)-ona . Tiene una fórmula molecular de C22H17N3OS y un peso molecular de 371.45 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ITX3 implica la condensación de 2,5-dimetil-1-fenil-1H-pirrol-3-carbaldehído con 2-aminotiazol bajo condiciones de reacción específicas. La reacción normalmente se lleva a cabo en presencia de una base como carbonato de potasio y un solvente como dióxido de dimetilsulfuro . El producto resultante se purifica luego mediante técnicas de recristalización o cromatografía .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de this compound a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de equipos de síntesis automatizada y métodos de purificación avanzados como la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: ITX3 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones apropiadas .

Reactivos y condiciones comunes:

Reacciones de sustitución: this compound puede reaccionar con nucleófilos en presencia de una base para formar derivados sustituidos.

Reacciones de oxidación: Los agentes oxidantes como pueden usarse para oxidar this compound, lo que lleva a la formación de productos oxidados.

Reacciones de reducción: Los agentes reductores como borohidruro de sodio pueden reducir this compound para formar derivados reducidos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound sustituidos, mientras que las reacciones de oxidación y reducción pueden producir formas oxidadas o reducidas del compuesto .

Aplicaciones Científicas De Investigación

Key Applications of ITX3

-

Cancer Research

- Mechanism of Action : this compound selectively inhibits Trio-mediated Rac1 activation, which is crucial in various cancer cell behaviors, including proliferation, migration, and invasion. In studies involving metastatic breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and migration .

- Case Study : In a study on tamoxifen-resistant breast cancer cells, this compound was shown to chemosensitize these cells by inhibiting Rac1 activation, highlighting its potential as a therapeutic agent in overcoming drug resistance .

-

Cell Differentiation and Neurite Outgrowth

- Effects on Neurite Growth : this compound has been utilized to study neuronal differentiation. It inhibits neurite outgrowth in nerve growth factor-stimulated PC12 cells, suggesting its role in neuronal signaling pathways .

- Case Study : In C2C12 myoblasts, this compound inhibited differentiation into myotubes by blocking TrioN-mediated signaling pathways, providing insights into muscle development and regeneration .

-

Regulation of Cell Adhesion Molecules

- E-cadherin Regulation : Research indicates that this compound can up-regulate E-cadherin expression by inhibiting Rac1 activity. This is particularly relevant in the context of epithelial-to-mesenchymal transition (EMT), a process implicated in cancer metastasis .

- Case Study : In Tara-knockdown cells, treatment with this compound resulted in an 80% increase in E-cadherin levels compared to untreated controls, demonstrating its potential to reverse EMT processes .

Mecanismo De Acción

ITX3 ejerce sus efectos al inhibir específicamente el dominio de factor de intercambio de nucleótidos de guanina N-terminal de Trio. Esta inhibición evita la activación de las proteínas RhoG y Rac1, que participan en varios procesos celulares como la migración, adhesión y diferenciación celular. Al bloquear esta vía, this compound puede modular los comportamientos celulares y tiene posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares:

ITX1: Otro inhibidor del dominio de factor de intercambio de nucleótidos de guanina N-terminal de Trio, pero con diferentes características estructurales.

Unicidad: ITX3 es único en su alta especificidad para el dominio de factor de intercambio de nucleótidos de guanina N-terminal de Trio, lo que lo convierte en una herramienta valiosa para estudiar la vía de señalización Trio/RhoG/Rac1. Su naturaleza no tóxica y su inhibición selectiva lo hacen diferente de otros compuestos similares .

Actividad Biológica

ITX3 (CAS: 347323-96-0) is a selective inhibitor of the Trio N-terminal RhoGEF (Rho guanine nucleotide exchange factor) domain, which plays a crucial role in various cellular processes, including cytoskeletal dynamics and signal transduction. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound specifically inhibits the activity of TrioN, which is responsible for RhoG exchange in vitro. The compound has an IC50 value of 76 µM, indicating its effectiveness as a selective inhibitor in various biological contexts. In mammalian cells, this compound has been shown to block TrioN-mediated dorsal membrane ruffling and Rac1 activation while not affecting other RhoGEFs such as GEF337, Tiam1, or Vav2 .

Biological Effects

Neurite Outgrowth Inhibition

this compound's ability to inhibit neurite outgrowth has been demonstrated in nerve growth factor (NGF)-stimulated PC12 cells. The inhibition of Rac1 activity by this compound correlates with reduced neurite formation, suggesting its potential role in modulating neuronal development .

E-cadherin Regulation

Research indicates that this compound can up-regulate E-cadherin protein levels in Tara-KD cells. In a study involving quantitative densitometry, treatment with 100 µM this compound resulted in an 80% increase in E-cadherin expression compared to untreated controls. This effect is linked to the repression of Rac1 activity, which is known to negatively regulate E-cadherin transcription .

Case Studies and Research Findings

Potential Therapeutic Applications

The selective inhibition of TrioN by this compound positions it as a promising candidate for therapeutic applications in conditions where RhoG/Rac1 signaling is dysregulated, such as cancer metastasis and neurodegenerative diseases. Its ability to enhance E-cadherin levels could be particularly beneficial in preventing EMT, a process associated with cancer progression.

Propiedades

IUPAC Name |

(2E)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMYMKPBODEZSH-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.